4-(4-Benzyloxyphenyl)butan-2-one
Description
Contextualization within Advanced Organic Synthesis
4-(4-Benzyloxyphenyl)butan-2-one is a noteworthy example of a molecule that facilitates advanced organic synthesis. Its structure combines the reactivity of a ketone with a protected phenolic group, a common feature in many natural products and pharmacologically active compounds. The benzyl (B1604629) ether linkage is a widely employed protecting group strategy in multi-step syntheses. This is due to its relative stability under a variety of reaction conditions and its susceptibility to cleavage under specific, mild conditions, most commonly through hydrogenolysis.
The synthesis of 4-(4-Benzyloxyphenyl)butan-2-one is intrinsically linked to its precursor, 4-(4-hydroxyphenyl)butan-2-one, commercially known as raspberry ketone. nih.govnih.gov Raspberry ketone itself is a valuable starting material in the synthesis of various bioactive molecules. nih.gov The introduction of the benzyl group to the phenolic hydroxyl of raspberry ketone is a strategic maneuver to prevent its interference in subsequent chemical transformations targeting other parts of the molecule.
A plausible and commonly employed method for the synthesis of 4-(4-Benzyloxyphenyl)butan-2-one involves the benzylation of 4-(4-hydroxyphenyl)butan-2-one. This reaction is typically carried out by treating raspberry ketone with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The base, often a carbonate like potassium carbonate or an alkoxide, deprotonates the phenolic hydroxyl group, forming a phenoxide ion that then acts as a nucleophile, attacking the benzylic carbon of the benzyl halide to form the benzyl ether. The reaction is generally performed in a polar aprotic solvent like acetone (B3395972) or dimethylformamide.
The synthesis of the precursor, raspberry ketone, can be achieved through several methods. One common industrial method is the aldol (B89426) condensation of p-hydroxybenzaldehyde with acetone, followed by the selective hydrogenation of the resulting α,β-unsaturated ketone. shokubai.org Another approach involves the Friedel-Crafts alkylation of phenol (B47542) with 4-hydroxybutan-2-one using a solid acid catalyst. google.com
While specific experimental data for the physicochemical properties of 4-(4-Benzyloxyphenyl)butan-2-one are not widely published, its properties can be inferred from its structure and comparison with similar compounds.
Inferred Physicochemical Properties of 4-(4-Benzyloxyphenyl)butan-2-one
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₁₇H₁₈O₂ | Based on its chemical structure. |
| Molecular Weight | 254.32 g/mol | Calculated from the molecular formula. |
| Physical State | Likely a solid at room temperature. | The presence of the bulky benzyl group and the increased molecular weight compared to the liquid benzylacetone (B32356) suggest a higher melting point. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane (B92381) and insoluble in water. | The aromatic rings and the ketone group contribute to its solubility in organic solvents, while the lack of a hydrogen bond donor makes it insoluble in water. |
| Melting Point | Expected to be higher than that of raspberry ketone (81-85 °C). | The larger molecular size and increased van der Waals forces due to the benzyl group would lead to a higher melting point. |
| Boiling Point | Significantly higher than that of benzylacetone (235 °C). | The increased molecular weight and polarity would result in a higher boiling point. |
Significance as a Versatile Synthetic Intermediate and Building Block
The primary significance of 4-(4-Benzyloxyphenyl)butan-2-one lies in its role as a versatile synthetic intermediate. The benzyl group serves as a robust protecting group for the phenolic hydroxyl of raspberry ketone, allowing for a wide range of chemical modifications to be performed on the ketone functionality or the butanone side chain without affecting the phenol.
For instance, the ketone can undergo reactions such as reduction to a secondary alcohol, conversion to an amine via reductive amination, or participation in aldol condensations to extend the carbon chain. Once the desired transformations are complete, the benzyl group can be selectively removed, typically by catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere), to regenerate the free phenol, yielding a more complex derivative of raspberry ketone. This strategy is crucial in the synthesis of natural products and their analogues, as well as in the development of new pharmaceutical agents where a free phenolic group is a key pharmacophore.
The utility of the benzyloxy protecting group has been demonstrated in the synthesis of various complex molecules, including those with inhibitory activity against enzymes like monoamine oxidase B. nih.gov While not directly involving 4-(4-Benzyloxyphenyl)butan-2-one, these studies highlight the importance of the benzyloxy pharmacophore in medicinal chemistry.
Overview of Key Research Avenues and Challenges
Current research involving 4-(4-Benzyloxyphenyl)butan-2-one is not extensive, with the compound primarily appearing as an intermediate in synthetic pathways rather than the final target of investigation. The key research avenue for this compound is, therefore, its application in the synthesis of novel compounds with potential biological activity.
Key Research Findings Related to the Synthetic Utility of the Precursor
| Precursor/Related Compound | Research Focus | Significance |
| 4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone) | Synthesis of flavoring ketones via alkylation-decarboxylation. acs.orgnih.gov | Demonstrates the accessibility and reactivity of the core structure. |
| 4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone) | Use as a precursor in the synthesis of compounds with potential health benefits. nih.gov | Underscores the value of raspberry ketone derivatives in medicinal chemistry. |
| Benzyloxy-substituted chalcones | Inhibition of monoamine oxidase B. nih.gov | Highlights the utility of the benzyloxy group in designing bioactive molecules. |
The primary challenge associated with 4-(4-Benzyloxyphenyl)butan-2-one is the lack of comprehensive characterization data. There is a scarcity of published experimental data for its spectroscopic properties (NMR, IR, Mass Spectrometry) and its detailed physicochemical properties. This necessitates that researchers who synthesize this intermediate for the first time in a synthetic sequence must perform a full characterization.
Furthermore, while the benzylation of phenols is a well-established reaction, optimizing the conditions for the specific case of raspberry ketone to achieve high yields and purity of 4-(4-Benzyloxyphenyl)butan-2-one may require some empirical investigation to avoid side reactions.
Properties
IUPAC Name |
4-(4-phenylmethoxyphenyl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-14(18)7-8-15-9-11-17(12-10-15)19-13-16-5-3-2-4-6-16/h2-6,9-12H,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNZGXYUBUDBID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 4 4 Benzyloxyphenyl Butan 2 One
Reactivity of the Ketone Moiety
The ketone functional group, specifically the carbonyl (C=O) group, is a primary site of reactivity in 4-(4-Benzyloxyphenyl)butan-2-one. Its reactivity is characterized by the electrophilicity of the carbonyl carbon and the nucleophilicity of the carbonyl oxygen.
Carbonyl Group Reactivity (e.g., towards nucleophilic addition, formation of hydrazones)
The most significant reaction of the ketone moiety is nucleophilic addition. masterorganicchemistry.com The carbonyl carbon is sp² hybridized and trigonal planar, but it is highly electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org Nucleophiles attack the electrophilic carbon, causing the carbon to rehybridize to sp³ and form a tetrahedral intermediate. libretexts.orgpressbooks.pub
A key example of this reactivity is the reduction of the ketone. Using reducing agents like sodium borohydride (B1222165), the ketone is reduced to the corresponding secondary alcohol, 4-(4-benzyloxyphenyl)butan-2-ol. In this reaction, a hydride ion (H⁻) acts as the nucleophile.
Another characteristic reaction is the formation of imine derivatives, such as hydrazones. wikipedia.org This reaction involves the condensation of the ketone with hydrazine (B178648) (H₂NNH₂) or its derivatives. wikipedia.orgnumberanalytics.com The reaction is typically acid-catalyzed and proceeds through a nucleophilic attack by the nitrogen of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. numberanalytics.comlibretexts.org
Table 1: Key Reactions of the Ketone Moiety
| Reaction Type | Reagent(s) | Product Type | General Mechanism |
|---|---|---|---|
| Nucleophilic Addition (Reduction) | Sodium Borohydride (NaBH₄) | Secondary Alcohol | The hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated. masterorganicchemistry.compressbooks.pub |
| Hydrazone Formation | Hydrazine (H₂NNH₂) | Hydrazone | Nucleophilic attack by hydrazine on the carbonyl carbon, followed by dehydration to form a C=N bond. numberanalytics.comlibretexts.orglibretexts.org |
The formation of hydrazones is a critical step in the Wolff-Kishner reduction, a reaction that converts a ketone into an alkane. libretexts.orglibretexts.org In this two-step process, the hydrazone of 4-(4-benzyloxyphenyl)butan-2-one is first formed and then treated with a strong base like potassium hydroxide (B78521) at high temperatures, leading to the formation of 1-benzyloxy-4-butylbenzene through the elimination of nitrogen gas. libretexts.orglibretexts.org
Aromatic Ring Reactivity
The benzene (B151609) ring in 4-(4-Benzyloxyphenyl)butan-2-one is another site for chemical transformation, primarily through electrophilic aromatic substitution (EAS). masterorganicchemistry.com
Electrophilic Aromatic Substitution Patterns
In an electrophilic aromatic substitution reaction, an electrophile attacks the electron-rich benzene ring, replacing one of its hydrogen atoms. youtube.com The rate and position of this substitution are heavily influenced by the substituents already present on the ring. libretexts.orglibretexts.org In 4-(4-Benzyloxyphenyl)butan-2-one, there are two substituents to consider: the benzyloxy group (-OCH₂C₆H₅) and the butan-2-one side chain (-CH₂CH₂COCH₃).
Benzyloxy Group (-OR) : The ether oxygen has lone pairs of electrons that it can donate to the ring through resonance. This effect increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. This makes the benzyloxy group an activating substituent. It preferentially directs incoming electrophiles to the positions ortho and para to itself. libretexts.org Since the para position is already occupied, substitution is directed to the two equivalent ortho positions.
Butan-2-one Side Chain : This substituent is an alkyl chain with a carbonyl group. The carbonyl group itself is electron-withdrawing. However, it is separated from the aromatic ring by a two-carbon (ethyl) spacer. This insulation minimizes the electron-withdrawing resonance and inductive effects of the carbonyl group on the ring. Therefore, the entire side chain behaves essentially as an alkyl group, which is weakly activating and also an ortho, para-director. libretexts.org
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -OCH₂C₆H₅ (Benzyloxy) | Ether (-OR) | Activating | ortho, para |
| -CH₂CH₂COCH₃ | Alkyl (with remote carbonyl) | Weakly Activating | ortho, para |
Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃). masterorganicchemistry.com For 4-(4-Benzyloxyphenyl)butan-2-one, these reactions would yield products substituted at the 3- and 5-positions.
Overall Reactivity Insights from Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory provides a powerful model for understanding chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com
Ketone Reactivity : In nucleophilic addition to the carbonyl group, the reaction is governed by the interaction between the HOMO of the nucleophile and the LUMO of the ketone. libretexts.orgcureffi.org The LUMO of the carbonyl group is the antibonding π* orbital (π*C=O), which has a large coefficient on the electrophilic carbon atom. The nucleophile donates its electron pair from its HOMO into this LUMO, initiating the bond formation. cureffi.org
Aromatic Ring Reactivity : In electrophilic aromatic substitution, the roles are reversed. The electron-rich aromatic ring acts as the nucleophile. The reaction involves the interaction between the HOMO of the benzene ring (a π orbital) and the LUMO of the electrophile (E⁺). wikipedia.org The activating benzyloxy group raises the energy of the HOMO, making the ring a better nucleophile and accelerating the reaction. It also increases the electron density (and the HOMO coefficients) at the ortho and para positions, explaining the directing effect.
Stability and Degradation Pathways (in the context of chemical synthesis or storage)
The stability of 4-(4-Benzyloxyphenyl)butan-2-one is generally good under neutral conditions, but it can degrade through pathways involving its key functional groups, particularly during synthesis or under harsh storage conditions.
Cleavage of the Benzyl (B1604629) Ether : The benzyl ether linkage is a potential site of degradation. This bond can be cleaved under conditions of catalytic hydrogenation, a common step in related syntheses. dissertationtopic.netshokubai.org For example, using a catalyst like Palladium on carbon (Pd/C) with hydrogen gas can lead to hydrogenolysis, cleaving the C-O bond to yield 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone) and toluene. This is a significant consideration if other parts of the molecule need to be reduced while preserving the benzyl protecting group. The ether can also be cleaved by strong acids.
Reactions of the Ketone : While generally stable, the ketone can participate in degradation reactions. Under strongly acidic or basic conditions, it can potentially undergo self-condensation reactions (aldol-type reactions) if enolates are formed, though this is less common without the presence of other reactive carbonyl compounds.
Oxidation : The benzylic position (the -CH₂- group of the benzyl ether) and the alkyl chain can be susceptible to oxidation over long-term storage, especially in the presence of air and light, potentially leading to the formation of various oxidation byproducts.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 4-(4-Benzyloxyphenyl)butan-2-one |
| Sodium Borohydride |
| 4-(4-Benzyloxyphenyl)butan-2-ol |
| Hydrazine |
| Potassium Hydroxide |
| 1-Benzyloxy-4-butylbenzene |
| Benzene |
| Nitric Acid |
| Sulfuric Acid |
| Bromine |
| Iron(III) Bromide |
| 4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone) |
| Toluene |
| Palladium on carbon |
Derivatization and Functionalization Strategies in Research
Synthesis of Advanced Derivatives for Targeted Research Applications
The core structure of 4-(4-benzyloxyphenyl)butan-2-one has been a starting point for the creation of more complex molecules aimed at specific biological targets. For instance, derivatives of the related compound 4-(benzyloxy)-1-phenylbut-2-yn-1-ol have been designed and synthesized as inhibitors of the 5-Lipoxygenase (5-LOX) enzyme. researchgate.net This research highlights how modifications to the foundational structure can lead to compounds with significant biological activity. researchgate.net Similarly, N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have been developed as novel antagonists for the human androgen receptor, targeting the activation function 2 (AF2) region, which is a significant area of interest in prostate cancer research. nih.gov Another study focused on 4-(4-benzoylaminophenoxy)phenol derivatives as potent androgen receptor antagonists, demonstrating the diverse therapeutic avenues that can be explored through the derivatization of similar phenoxy structures. nih.gov
The synthesis of these advanced derivatives often involves multi-step chemical reactions, building upon the initial framework of a benzyloxy-substituted phenyl ring. These synthetic strategies are crucial for exploring the structure-activity relationships of these new chemical entities and for identifying lead compounds for further development.
Formation of Schiff Bases and Thiosemicarbazone Derivatives
The ketone functional group in 4-(4-benzyloxyphenyl)butan-2-one is a key site for derivatization, particularly through condensation reactions with primary amines to form Schiff bases (imines) and with thiosemicarbazides to yield thiosemicarbazones.
Schiff Bases: The reaction between an aldehyde or ketone and a primary amine to form a Schiff base is a fundamental transformation in organic chemistry. nih.govunsri.ac.id This reaction is typically acid-catalyzed and involves the elimination of a water molecule. nih.gov The resulting imine functionality (-C=N-) can be a critical component in the design of biologically active compounds and ligands for metal complexes. nih.govunsri.ac.id For example, Schiff bases derived from substituted anilines have been reported to exhibit anti-inflammatory and antipyretic properties.
Thiosemicarbazones: Thiosemicarbazones are formed by the condensation of a ketone with a thiosemicarbazide (B42300). mdpi.comjuniv.edu These compounds are known for their diverse biological activities and their ability to act as chelating agents for metal ions. mdpi.commdpi.com The synthesis of 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (BBMTSC) and its subsequent complexation with Cd(II) illustrates the utility of this class of derivatives in analytical applications, such as the determination of metal ion concentrations in environmental samples. mdpi.com The general synthesis involves refluxing the ketone and the appropriate thiosemicarbazide in an alcoholic solvent. mdpi.commdpi.com Numerous studies have detailed the synthesis and characterization of various thiosemicarbazone derivatives, highlighting their potential in areas such as anticancer research. mdpi.comnih.govnih.gov
The synthesis of these derivatives is well-documented, with typical reaction schemes involving the condensation of the parent ketone with the corresponding amine or thiosemicarbazide.
Table 1: Synthesis of Schiff Base and Thiosemicarbazone Derivatives
| Derivative Type | Reactants | General Reaction Conditions |
|---|---|---|
| Schiff Base | 4-(4-Benzyloxyphenyl)butan-2-one + Primary Amine | Acid catalysis, reflux in a suitable solvent with water removal. nih.gov |
Strategies for Analytical Quantification and Purity Assessment
Accurate quantification and purity assessment of 4-(4-benzyloxyphenyl)butan-2-one and its derivatives are essential for research and quality control. Derivatization plays a key role in enhancing the detectability of these compounds in analytical techniques like High-Performance Liquid Chromatography (HPLC).
For compounds lacking a native fluorophore, pre-column derivatization is a powerful strategy to introduce a fluorescent tag, thereby enabling highly sensitive detection by HPLC with a fluorescence detector (HPLC-FLD). This approach is particularly useful for trace analysis. While specific applications for 4-(4-benzyloxyphenyl)butan-2-one are not extensively detailed in the provided results, the principles of pre-column derivatization are well-established for similar analytes. For instance, perfluorocarboxylic acids have been derivatized to UV-responsive compounds for LC-UV analysis, a technique that shares principles with fluorescence derivatization. nih.gov The derivatization of carbonyl compounds is a common practice to improve their chromatographic behavior and detection limits.
The efficiency of a derivatization reaction is highly dependent on several factors, including the choice of derivatizing agent, reaction time, temperature, and the pH of the reaction medium. mdc-berlin.demdpi.com Optimization of these parameters is critical to ensure complete and reproducible derivatization, leading to accurate and reliable analytical results. mdc-berlin.demdpi.com
For example, in the derivatization of metabolites for gas chromatography-mass spectrometry (GC-MS) analysis, factors such as the volume of the derivatization agent, incubation time, and temperature have a significant impact on the reaction's completeness and the reproducibility of the analysis. mdc-berlin.demdpi.com An automated, on-line derivatization method can improve repeatability by ensuring consistent reaction times for all samples. mdc-berlin.denih.gov The choice of derivatization reagent is also crucial; for instance, in the analysis of brassinosteroids, different boronic acid reagents were evaluated to find the one that provided the best mass spectrometry response. researchgate.net
The optimization process often involves systematically varying one parameter while keeping others constant to determine the optimal conditions. This can be a time-consuming process, but it is essential for developing a robust and validated analytical method.
Table 2: Key Parameters for Optimization of Derivatization Reactions
| Parameter | Importance | Example from Research |
|---|---|---|
| Derivatization Reagent | Affects reaction efficiency and product detectability. | Comparison of different boronic acid reagents for derivatizing brassinosteroids to enhance mass spectrometry signals. researchgate.net |
| Reaction Temperature | Influences reaction rate and completeness. | Optimized temperature for derivatization of metabolites was found to be 30 °C for a specific method. mdpi.com |
| Reaction Time | Ensures the reaction proceeds to completion. | A 60-minute incubation was used for the initial derivatization step in a metabolomics workflow. mdc-berlin.denih.gov |
| Reagent Concentration/Volume | Affects reaction kinetics and can impact reproducibility. | The volume of the methoxyamine solution was identified as a critical factor for reproducibility in a GC-MS derivatization method. mdc-berlin.demdpi.com |
Role As a Precursor in Complex Organic Synthesis
Utilization in the Construction of Functionalized Aromatic Compounds
The structure of 4-(4-Benzyloxyphenyl)butan-2-one is a valuable scaffold for synthesizing more complex, functionalized aromatic compounds. The benzyl-protected phenol (B47542) allows for selective reactions, which is a crucial strategy in multi-step organic synthesis.
Researchers have designed and synthesized novel multifunctional compounds using scaffolds related to aryl benzyl (B1604629) ethers. For instance, the synthesis of 2-(4-(benzyloxy)phenyl) benzothiazole (B30560) derivatives highlights a strategy where an aryl benzyl ether pharmacophore is a key structural component. nih.gov This suggests that the 4-(benzyloxyphenyl)butan-2-one framework is a viable starting point for creating complex heterocyclic structures with potential applications in medicinal chemistry. The synthesis involves building upon the core aromatic ring while the benzyloxy group provides stability and prevents unwanted side reactions.
Furthermore, the butanone side chain offers multiple reaction sites. The ketone can undergo aldol (B89426) condensations, reductions to an alcohol, or reductive aminations to introduce new functional groups. These transformations, when performed on the protected precursor, can lead to a diverse array of derivatives. Once the desired modifications are complete, the debenzylation step reveals the phenolic hydroxyl group, which can then be used as a handle for further reactions, such as etherification, esterification, or incorporation into larger polymer structures. This dual reactivity makes it a valuable monomer or intermediate for materials science applications, such as the creation of functional polyolefins or copolyesteramides. mdpi.comrsc.org
Table 1: Synthetic Utility of the 4-(4-Benzyloxyphenyl)butan-2-one Scaffold
| Target Compound Class | Role of Precursor | Potential Synthetic Steps |
| Functionalized Benzothiazoles | Provides the core aryl benzyl ether structure. | Condensation reactions followed by debenzylation. nih.gov |
| Polymeric Materials | Acts as a monomer unit after modification. | Functionalization of the ketone, followed by polymerization and deprotection. mdpi.comrsc.org |
| Substituted Phenols | Serves as a protected phenol for selective ortho/meta functionalization. | Electrophilic aromatic substitution followed by debenzylation. |
| Chiral Alcohols/Amines | The ketone is a prochiral center for asymmetric synthesis. | Asymmetric reduction or reductive amination, followed by debenzylation. |
Pathways to Polyketide-Derived Molecules (via 4-(4-hydroxyphenyl)butan-2-one as an intermediate)
4-(4-Benzyloxyphenyl)butan-2-one serves as a direct synthetic precursor to 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone), a molecule that is biosynthetically classified as a polyketide-derived natural product. oup.comnih.gov The natural synthesis of raspberry ketone in plants is a fascinating example of enzymatic machinery that shares components with flavonoid and stilbene (B7821643) biosynthesis. nih.govdss.go.th
The key steps in the natural formation of raspberry ketone are:
Precursor Activation: The pathway begins with a phenylpropanoid precursor, p-coumaric acid, which is activated to its coenzyme A (CoA) thioester, p-coumaroyl-CoA. nih.govnih.gov
Carbon Chain Extension: A specialized enzyme known as benzalacetone synthase (BAS), which is a type III polyketide synthase (PKS), catalyzes the condensation of one molecule of p-coumaroyl-CoA with one molecule of malonyl-CoA. nih.govnih.govnih.gov This reaction involves a decarboxylation to form the intermediate 4-hydroxybenzalacetone. nih.gov
Reduction: The final step is the reduction of the carbon-carbon double bond in 4-hydroxybenzalacetone by an NADPH-dependent reductase to yield 4-(4-hydroxyphenyl)butan-2-one. nih.govgoogle.com
Type III PKS enzymes, like BAS, are homodimeric proteins that iteratively condense simple acyl-CoA units to build complex carbon skeletons without the need for an acyl carrier protein (ACP), which is characteristic of Type I and II PKSs. wikipedia.orgmdpi.com The discovery that BAS, a PKS enzyme, is responsible for creating the C6-C4 backbone of raspberry ketone firmly places it within the diverse family of polyketide natural products. nih.govnih.gov
Therefore, the chemical synthesis of 4-(4-hydroxyphenyl)butan-2-one from its benzyloxy-protected precursor provides a convenient laboratory route to a molecule that is a product of a natural polyketide biosynthetic pathway. This allows researchers to access this valuable compound and its derivatives without relying on low-yield extraction from natural sources or complex biosynthetic setups. nih.govnih.gov
Applications in the Development of Fine Chemicals
The primary application of 4-(4-Benzyloxyphenyl)butan-2-one in the realm of fine chemicals is its role as a protected intermediate in the synthesis of raspberry ketone. oup.com Raspberry ketone itself is a high-value fine chemical, prized for its characteristic sweet, fruity aroma. wikipedia.orgfraterworks.comscentspiracy.com It is one of the most expensive natural flavor components used in the food, fragrance, and cosmetics industries. wikipedia.orgtnjchem.com
Due to the extremely low concentration of raspberry ketone in raspberries (approximately 1-4 mg per kg of fruit), industrial production relies heavily on chemical synthesis to meet market demand. oup.comwikipedia.org Synthetic routes often produce 4-(4-hydroxyphenyl)butan-2-one, and using a protected intermediate like 4-(4-Benzyloxyphenyl)butan-2-one can be an integral part of these multi-step syntheses, ensuring high purity and yield of the final product.
Beyond its conversion to raspberry ketone, the scaffold of 4-(4-Benzyloxyphenyl)butan-2-one is applicable to the synthesis of a broader range of fine chemicals:
Flavor and Fragrance Analogs: Modification of the butanone chain or the aromatic ring before deprotection can lead to a library of raspberry ketone analogs with unique scent and flavor profiles.
Pharmaceutical Intermediates: Aromatic structures containing a ketone and a phenolic group are common motifs in medicinally active compounds. The ability to selectively manipulate different parts of the molecule makes it a useful building block in drug discovery. acs.org For example, related phenylbutanone structures are used as attractants for certain insect species, indicating potential applications in the development of agrochemicals like pest lures. wikipedia.org
Nutraceuticals: Raspberry ketone is widely marketed as a weight-loss supplement. nih.gov Synthetic access via its benzyloxy precursor provides the pure substance required for formulation and study.
Table 2: Application of 4-(4-Benzyloxyphenyl)butan-2-one as a Precursor for Fine Chemicals
| Fine Chemical | Class | Application | Role of Precursor |
| 4-(4-hydroxyphenyl)butan-2-one | Flavor/Fragrance, Nutraceutical | Food additive, perfumery, dietary supplements. wikipedia.orgtnjchem.comnih.gov | Protected intermediate for high-purity synthesis. |
| Zingerone | Flavor Agent | Pungent principle of ginger. | Structural analog; similar synthetic strategies apply. nih.gov |
| Benzylacetone (B32356) | Fragrance, Chemical Intermediate | Floral scent in perfumes, attractant for melon flies. wikipedia.org | Structural analog without the protected hydroxyl group. nih.gov |
| Novel Phenylbutanoids | Research Chemicals, Potential Pharmaceuticals | Drug discovery, metabolic studies. nih.govacs.org | Versatile scaffold for creating diverse derivatives. |
Advanced Spectroscopic and Structural Analysis in Research
X-ray Crystallography for Molecular and Crystal Structure Elucidation of the Compound and its Derivatives
X-ray crystallography stands as a definitive method for determining the three-dimensional structure of crystalline solids at an atomic level. For 4-(4-benzyloxyphenyl)butan-2-one and its derivatives, this technique provides unambiguous proof of their molecular structure and offers a detailed view of their arrangement in the solid state.
One derivative, 4-[4-(Benzyloxy)phenyl]-1,1,1-trifluoro-4-hydroxybut-3-en-2-one, was analyzed using single-crystal X-ray diffraction. researchgate.net The study revealed that the molecule exists in the enol form and features a strong intramolecular hydrogen bond. researchgate.net The crystal data for this derivative is presented in the table below.
| Crystal Data | |
| Formula | C17H13F3O3 |
| Molecular Weight | 322.27 |
| Crystal System | Orthorhombic |
| Space Group | P222 |
| Unit Cell Dimensions | a = 7.6226 (11) Å, b = 11.0708 (15) Å, c = 17.748 (2) Å |
| Volume | 1497.7 (3) ų |
| Z | 4 |
Another related compound, 4-(4-Hydroxyphenyl)butan-2-one, also known as raspberry ketone, has been structurally characterized, providing a basis for comparison. nih.gov Its crystal structure reveals a dihedral angle of 75.9 (1)° between the substituted benzene (B151609) ring and the butan-2-one substituent. nih.gov
The data obtained from X-ray crystallography is crucial for understanding the preferred conformation of the molecule in the solid state. ethz.ch For instance, in the crystal structure of 4-(4-Hydroxyphenyl)butan-2-one, the benzene ring is significantly twisted out of the plane of the butan-2-one side chain. nih.gov This twisting is a key conformational feature.
In a derivative, 3-{(E)-[4-(4-Hydroxy-3-methoxyphenyl)butan-2-ylidene]amino}-1-phenylurea, two independent molecules in the asymmetric unit exhibit twisted conformations, with the dihedral angles between the outer rings being 38.64 (81)° and 48.55 (7)°. iucr.org Such analyses of torsion angles and dihedral angles provide a quantitative measure of the molecule's shape. researchgate.net
The way molecules pack in a crystal is governed by intermolecular forces. X-ray crystallography allows for the detailed study of these interactions, such as hydrogen bonds. In the crystal of 4-(4-Hydroxyphenyl)butan-2-one, intermolecular O-H···O hydrogen bonds link the molecules into chains. nih.gov Similarly, in a thiosemicarbazone derivative, N-H···O, N-H···S, and O-H···S hydrogen bonds create a three-dimensional network. researchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. researchgate.net One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. mdpi.com For 4-(4-benzyloxyphenyl)butan-2-one, ¹H NMR would show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the methylene protons of the butanone chain, and the methyl protons.
Advanced two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity between atoms. ipb.pt For instance, a COSY spectrum would reveal the coupling between adjacent protons, helping to piece together the fragments of the molecule. An HSQC spectrum correlates proton signals with the carbon atoms they are directly attached to, while an HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. These advanced experiments are crucial for the unambiguous assignment of all proton and carbon signals, confirming the structure of 4-(4-benzyloxyphenyl)butan-2-one and its derivatives. ipb.pt The ¹H-NMR spectrum of a related compound, 4-(4-methacryloyloxyphenyl)-butan-2-one, has been reported and analyzed. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. libretexts.org It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable structural information. miamioh.edu
For 4-(4-benzyloxyphenyl)butan-2-one (molecular weight: 254.32 g/mol ), the molecular ion peak [M]⁺ would be observed at an m/z of 254. The fragmentation of the molecular ion provides clues about the molecule's structure. Common fragmentation pathways for ketones include alpha-cleavage and McLafferty rearrangement. nih.gov For example, the mass spectrum of 4-phenyl-2-butanone shows a base peak at m/z 91, corresponding to the benzyl (B1604629) cation, and another significant peak at m/z 43, corresponding to the acetyl cation. nist.gov The fragmentation of butanal, a related carbonyl compound, also shows characteristic patterns that can be used for its identification. docbrown.info
Chromatographic Techniques for Separation and Purity Analysis in Research Contexts (e.g., GC-MS, HPLC)
Chromatography encompasses a range of techniques used to separate, identify, and purify the components of a mixture. nih.gov These methods are essential for ensuring the purity of a synthesized compound like 4-(4-benzyloxyphenyl)butan-2-one and for analyzing complex mixtures in various research applications. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique where the sample is passed through a column packed with a stationary phase under high pressure. nih.gov It is widely used for the analysis and purification of organic compounds. Purity is typically assessed by the presence of a single, sharp peak in the chromatogram. The purity of compounds is often reported as greater than 95% by HPLC analysis. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is suitable for volatile compounds. asccollegekolhar.in In GC-MS, the sample is vaporized and separated in a capillary column, and the eluted components are then analyzed by a mass spectrometer. This provides both the retention time (from GC) and the mass spectrum (from MS) for each component, allowing for highly confident identification and quantification.
Computational Chemistry and Theoretical Investigations
Molecular Conformation and Conformational Landscape Analysis
The flexibility of 4-(4-Benzyloxyphenyl)butan-2-one arises from several rotatable bonds:
The C-C bonds within the butyl chain.
The C-O bond of the ether linkage.
The bond connecting the phenyl ring to the butyl chain.
The bond connecting the benzyl (B1604629) group to the ether oxygen.
Computational analysis, typically involving scanning the potential energy surface by systematically rotating these bonds, can identify stable conformers (local minima on the energy landscape). For the analogous compound, 4-(4-hydroxyphenyl)butan-2-one, a scan of the dihedral angle of the butan-2-one substituent revealed a most stable conformer where the phenyl ring is inclined at an angle of 75.9° from the planar butan-2-one group. nih.govulster.ac.uknih.gov A similar U-shaped conformation is adopted by a thiourea (B124793) derivative of raspberry ketone. nih.gov
For 4-(4-Benzyloxyphenyl)butan-2-one, one would expect a more complex conformational landscape due to the additional rotational freedom and steric bulk of the benzyl group. The large benzyl group would likely influence the preferred orientation of the phenoxy ring and the butanone side chain, potentially leading to different stable geometries compared to its hydroxyl counterpart.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the distribution of electrons within a molecule, which governs its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential, representing the ease of removing an electron. The energy of the LUMO is related to the electron affinity, indicating the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.govtandfonline.comnih.gov A large gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. tandfonline.comlibretexts.org Conversely, a small gap indicates higher reactivity and lower stability. nih.gov
For the related molecule 4-(4-hydroxyphenyl)butan-2-one, the HOMO-LUMO energy gap in an aqueous environment was calculated to be approximately 7.8 eV, suggesting moderate chemical reactivity. ulster.ac.ukjcesr.orgresearchgate.net In another study on a different benzyl-containing compound, the HOMO-LUMO gap was found to be narrow, indicating high chemical reactivity. nih.gov For 4-(4-Benzyloxyphenyl)butan-2-one, the HOMO would likely be localized on the electron-rich benzyloxyphenyl ring system, while the LUMO might be centered on the carbonyl group and the aromatic rings. The presence of the additional benzyl group could slightly alter the energy levels and the gap compared to raspberry ketone.
Table 1: Illustrative Frontier Molecular Orbital Properties of the Related Compound 4-(4-Hydroxyphenyl)butan-2-one
| Property | Value | Reference |
| HOMO-LUMO Energy Gap (Aqueous) | ~7.8 eV | ulster.ac.ukjcesr.orgresearchgate.net |
Note: This data is for the analogous compound 4-(4-hydroxyphenyl)butan-2-one and serves as an illustrative example.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. nih.gov MEP maps use a color scale to denote different potential values:
Red: Regions of most negative potential, rich in electrons, and prone to electrophilic attack. nih.govresearchgate.net
Blue: Regions of most positive potential, electron-poor, and susceptible to nucleophilic attack. nih.govresearchgate.net
Green: Regions of neutral or near-zero potential. nih.gov
For 4-(4-Benzyloxyphenyl)butan-2-one, the MEP map would be expected to show the most negative potential (red) localized around the oxygen atoms of the carbonyl group and the benzyloxy ether linkage, as these are the most electronegative atoms. nih.gov These sites would be the primary targets for approaching electrophiles or hydrogen bond donors. The aromatic rings would display regions of moderately negative potential associated with the π-electron clouds. Positive potential (blue) would likely be found around the hydrogen atoms, particularly those on the aromatic rings. Analysis of MEP maps for related compounds confirms that negative potentials are typically localized over electronegative atoms and positive potentials over hydrogen atoms. nih.gov
Prediction of Reactivity Indices and Reaction Pathways
DFT calculations can be used to compute a range of "reactivity descriptors" that quantify a molecule's reactivity. These indices are derived from the energies of the frontier orbitals and provide a more quantitative picture than MEP maps alone. nih.gov Key global reactivity descriptors include:
Chemical Potential (μ): Describes the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. researchgate.net
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Chemical Softness (S): The reciprocal of hardness; soft molecules are more reactive. nih.gov
For 4-(4-hydroxyphenyl)butan-2-one, analysis of its frontier orbitals revealed a propensity for nucleophilic attack at the carbonyl carbon and electrophilic addition on the benzene (B151609) ring. ulster.ac.ukjcesr.org Similar reactivity would be expected for 4-(4-Benzyloxyphenyl)butan-2-one. The benzyloxy group is electron-donating, which activates the attached phenyl ring towards electrophilic aromatic substitution, primarily at the ortho and para positions relative to the ether linkage. chemistry.coachyoutube.com The benzylic position (the CH₂ group between the phenyl ring and the ether oxygen) is also a site of enhanced reactivity due to the stabilization of radical or cationic intermediates by the adjacent phenyl ring. libretexts.org
Theoretical Determination of Thermodynamic Properties
Computational methods can accurately predict various thermodynamic properties, providing data that may be difficult or costly to obtain experimentally. These properties are calculated based on the molecule's vibrational frequencies and electronic energies.
For the related raspberry ketone, the standard molar enthalpy of formation (ΔfH°), heat capacities (Cv and Cp), and molar entropy (S°) have been calculated using high-level theoretical approaches. ulster.ac.ukjcesr.orgresearchgate.netacs.org These values are crucial for understanding the molecule's stability and its behavior in chemical reactions.
Table 2: Theoretical Thermodynamic Properties of the Related Compound 4-(4-Hydroxyphenyl)butan-2-one at 298.15 K
| Property | Calculated Value | Unit | Reference |
| Standard Molar Enthalpy of Formation (ΔfH°) | -299.4 ± 0.17 | kJ·mol⁻¹ | ulster.ac.ukjcesr.orgresearchgate.netacs.org |
| Molar Entropy (S°) | 477.11 | J·K⁻¹·mol⁻¹ | jcesr.org |
| Constant Pressure Heat Capacity (Cp) | 195.75 | J·K⁻¹·mol⁻¹ | jcesr.org |
| Constant Volume Heat Capacity (Cv) | 187.44 | J·K⁻¹·mol⁻¹ | jcesr.org |
Note: This data is for the analogous compound 4-(4-hydroxyphenyl)butan-2-one and serves as an illustrative example.
For 4-(4-Benzyloxyphenyl)butan-2-one, one would anticipate different thermodynamic values due to its larger size, greater number of atoms, and different bonding structure. The enthalpy of formation would be less negative (less stable) than if the constituents were in their standard states, and the molar entropy and heat capacities would be significantly larger due to the increased number of vibrational and rotational modes associated with the additional benzyl group.
Solvation and Solvent Effects on Electronic Properties
Chemical reactions are most often carried out in solution, and the solvent can have a profound impact on a molecule's properties and reactivity. Computational solvation models are used to simulate these effects. These models can be explicit (where individual solvent molecules are included) or implicit (where the solvent is treated as a continuous medium with a specific dielectric constant). tum.deohio-state.edu
Polarizable continuum models (PCMs) are a widely used class of implicit solvation models that can predict how the solvent affects geometries, frequencies, and electronic properties. ohio-state.edu The interaction between the solute and the solvent reaction field can alter the electronic structure, including the HOMO-LUMO gap and the molecular electrostatic potential. acs.org
For 4-(4-Benzyloxyphenyl)butan-2-one, its solubility and electronic properties would vary significantly in different solvents. In polar solvents, the molecule's dipole moment would be stabilized, potentially affecting conformational equilibria and electronic transition energies. The benzyloxy group, being an ether, can act as a hydrogen bond acceptor, leading to specific interactions in protic solvents. Studies on related ethers show that such interactions are critical in defining the solvation structure and can be modeled using a combination of quantum chemistry and NMR spectroscopy. jcesr.orgacs.org The choice of solvent can also influence reaction pathways; for instance, studies on the hydrogenation of 4-phenyl-2-butanone showed that the solvent could direct the selectivity between ketone and aromatic ring hydrogenation.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Methodologies for the Compound
The synthesis of 4-(4-Benzyloxyphenyl)butan-2-one and its parent compound, raspberry ketone, has traditionally relied on established chemical reactions. However, the future of its synthesis is geared towards greener, more efficient, and sustainable methods. Research into related compounds highlights several promising strategies.
One key area is the adoption of eco-friendly heterogeneous catalysts. For instance, a sustainable process for producing 4-(4-hydroxyphenyl)butan-2-one involves a Friedel-Crafts alkylation using an acid-activated Montmorillonite (B579905) clay catalyst. google.com This method offers high selectivity (>75%) and good yields (35-55%) while utilizing a reusable and inexpensive solid acid catalyst, thus presenting a cleaner production route. google.com Future research will likely focus on adapting such solid acid catalysts for the direct synthesis or modification of benzyloxyphenyl derivatives, minimizing waste and avoiding harsh, corrosive liquid acids.
Furthermore, sustainable synthetic techniques such as microwave-assisted synthesis, ultrasound reactions, and mechanochemistry are being explored for related heterocyclic structures like benzoxazoles. nih.govnih.gov These methods dramatically reduce reaction times from hours to minutes and often lead to higher yields compared to conventional heating. nih.gov Applying these energy-efficient techniques to the synthesis of 4-(4-Benzyloxyphenyl)butan-2-one could significantly improve the sustainability of its production.
Another promising approach is the use of organocatalysis, particularly for the key aldol (B89426) addition step that forms the butanone backbone. researchgate.net Protein-hosted organocatalytic systems, for example, have been developed to perform aldol additions in an aqueous environment, mimicking enzymatic processes. researchgate.net Tailoring such biocatalytic or organocatalytic systems for the specific substrates leading to 4-(4-Benzyloxyphenyl)butan-2-one represents a frontier in its sustainable synthesis.
Table 1: Comparison of Conventional and Sustainable Synthetic Approaches
| Methodology | Catalyst/Conditions | Advantages | Relevance for 4-(4-Benzyloxyphenyl)butan-2-one |
|---|---|---|---|
| Conventional Friedel-Crafts | Homogeneous acids (e.g., H₂SO₄, AlCl₃) | High conversion | Established but generates hazardous waste. |
| Solid Acid Catalysis | Acid-activated Montmorillonite clay google.com | Reusable, eco-friendly, high selectivity. google.com | A greener alternative for the alkylation step. |
| Microwave/Ultrasound | Energy input | Drastic reduction in reaction time, high yields. nih.gov | Potential to accelerate key synthetic steps sustainably. |
| Organocatalysis | Protein-hosted secondary amines researchgate.net | Aqueous conditions, biomimetic. researchgate.net | Enables enantioselective and green aldol reactions. |
Advanced Mechanistic Studies of Under-Explored Chemical Transformations
While the fundamental reactions used to synthesize 4-(4-Benzyloxyphenyl)butan-2-one are well-known, deeper mechanistic understanding of certain transformations remains an area for future exploration. Advanced mechanistic studies can unlock higher efficiency, better selectivity, and novel reaction pathways.
For example, the aldol condensation reaction, central to creating the core structure, can be catalyzed by various systems, including protein-hosted catalysts. researchgate.net Mechanistic investigations, such as kinetic isotope effect studies, can elucidate the rate-limiting steps of these complex catalytic cycles. researchgate.net Understanding whether hydride transfer or another step is rate-limiting in specific catalytic systems can guide the design of more efficient catalysts for the synthesis of this butanone and its derivatives. researchgate.net
Another area of interest is the mechanism of "umpolung" or polarity-inverted reactions. An umpolung amide synthesis has been successfully used to prepare complex peptides containing a (R)-2-(4-(benzyloxy)phenyl) fragment. orgsyn.org Detailed mechanistic studies of such transformations, which create nucleophilic acyl equivalents, could allow for novel and more direct synthetic routes to complex derivatives of 4-(4-Benzyloxyphenyl)butan-2-one, bypassing traditional multi-step sequences.
Exploration of New Derivatization Pathways for Functional Materials Science
The 4-(4-benzyloxyphenyl) moiety is an attractive building block for functional materials, particularly in the field of liquid crystals and polymers. The benzyl (B1604629) group provides a stable, rigid aromatic core that can be strategically deprotected to reveal a reactive phenol (B47542) group for further modification.
Research has already demonstrated the successful incorporation of this structural unit into novel liquid crystals. The synthesis of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) highlights the utility of the benzyloxyphenyl group as a mesogenic core. tubitak.gov.tr Future work will likely involve creating a wider range of liquid crystalline materials by varying the linking groups and terminal chains attached to the 4-(4-benzyloxyphenyl)butan-2-one scaffold. The ketone functionality itself offers a site for further chemical elaboration, allowing for the synthesis of even more complex, multi-functional liquid crystals.
In polymer science, the phenolic precursor, 4-(4-hydroxyphenyl)butan-2-one, serves as a model for creating advanced polymers through processes like interfacial polymerization. Related phenolic compounds, such as 4-(4′-hydroxyphenyl)-2,3-phthalazin-1-one, are used as rigid monomers to construct high-performance copolyesteramide films for separation membranes. mdpi.com The deprotected derivative of 4-(4-Benzyloxyphenyl)butan-2-one could be explored as a monomer in similar polymerization reactions, with the butanone side chain potentially influencing polymer solubility, cross-linking, and final material properties.
Integrated Computational and Experimental Approaches for Reaction Optimization
The synergy between computational modeling and experimental validation is a powerful tool for accelerating chemical research. This integrated approach is highly applicable to optimizing the synthesis of 4-(4-Benzyloxyphenyl)butan-2-one and designing new derivatives.
Computational studies can predict reaction outcomes, screen potential catalysts, and elucidate reaction mechanisms at a molecular level. For instance, in the development of novel therapeutic agents based on phenyl ketone structures, computational methods are used to predict drug-likeness properties like molecular weight and lipophilicity (log p) before synthesis is even attempted. nih.gov This in silico screening allows researchers to prioritize candidates with the highest probability of success, saving time and resources. nih.gov
For reaction optimization, computational fluid dynamics (CFD) and density functional theory (DFT) calculations can model reaction conditions and catalyst-substrate interactions. This can help in optimizing parameters for the Friedel-Crafts alkylation or aldol condensation steps, leading to higher yields and selectivity. The subsequent experimental validation of these computational predictions creates a feedback loop that refines the models and deepens the understanding of the chemical system.
Design of Analogs with Modulated Reactivity Profiles
Modifying the core structure of 4-(4-Benzyloxyphenyl)butan-2-one can lead to the creation of analogs with fine-tuned chemical reactivity and novel biological activities. The existing scaffold serves as a template for designing new molecules for applications in medicine and materials science.
One successful example is the development of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives, which have been identified as novel antagonists of the human androgen receptor for potential use in prostate cancer treatment. nih.gov This demonstrates that the 4-(benzyloxy)phenyl core is a viable pharmacophore. Future research will likely explore other substitutions on both the phenyl ring and the butanone chain to modulate this activity and improve pharmacokinetic properties.
Furthermore, studies on related structures, such as 4-(phenylsulfanyl)butan-2-one, have revealed potent anti-inflammatory effects. mdpi.com This analog, where the benzyloxy group is replaced by a phenylsulfanyl group, was found to suppress the production of the chemokine CCL-1 in monocytes through epigenetic regulation. mdpi.com This finding opens the door to designing a library of 4-(4-Benzyloxyphenyl)butan-2-one analogs with varied heteroatom linkers (e.g., -O-, -S-, -NH-) to explore a range of potential therapeutic applications, from anti-inflammatory to anticancer agents.
Table 2: Examples of Designed Analogs and Their Applications
| Base Scaffold | Analog Structure | Application/Finding | Reference |
|---|---|---|---|
| 4-(Benzyloxy)phenyl | N-(4-(Benzyloxy)-phenyl)-sulfonamides | Androgen receptor antagonists for prostate cancer. | nih.gov |
| 4-Phenylbutan-2-one | 4-(Phenylsulfanyl)butan-2-one | Anti-inflammatory; suppresses CCL-1 production. | mdpi.com |
| Phenyl Ketone | (4-Butyl-phenyl)-(halo-hydroxy-phenyl)-methanone | Agents against non-alcoholic fatty liver disease (NAFLD). | nih.gov |
Q & A
Q. What are the standard synthetic routes for 4-(4-Benzyloxyphenyl)butan-2-one, and how do reaction conditions influence yield?
Methodological Answer: The compound is commonly synthesized via Friedel-Crafts acylation or Grignard addition. For example:
- Friedel-Crafts Acylation: Reacting benzyloxybenzene with methyl vinyl ketone in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions.
- Grignard Addition: Using phenethylmagnesium bromide with acetyl chloride derivatives.
- Enzymatic Biocatalysis: Immobilized ene-reductases (ER) and glucose dehydrogenase (GDH) can reduce α,β-unsaturated ketones (e.g., 4-(4-Methoxyphenyl)-3-buten-2-one) to saturated ketones, achieving continuous conversion for 56 hours with cofactor recycling .
Optimization Tips:
- Solvent polarity and temperature significantly affect yields. For instance, using diethyl ether-hexane (1:9) for purification of brominated analogs yields 79%, while polar solvents like ethyl acetate-hexane (4:6) improve recovery of nitro-substituted derivatives .
- Table 1: Purification Conditions for Analogous Compounds
| Substituent | Solvent System | Yield |
|---|---|---|
| 3,5-Dibromo-4-methoxy | Diethyl ether-hexane (1:9) | 79% |
| 4-Isocyano | Diethyl ether-hexane (4:6) | 90% |
| 3-Nitro | Ethyl acetate-hexane (4:6) | 78% |
Q. How can researchers purify 4-(4-Benzyloxyphenyl)butan-2-one, and what challenges arise during chromatographic separation?
Methodological Answer:
- Column Chromatography: Use gradient elution with non-polar to moderately polar solvents (e.g., hexane/ethyl acetate). For benzyloxy-substituted analogs, diethyl ether-dichloromethane (1:99) effectively separates products with minimal tailing .
- Recrystallization: Ethanol-water mixtures are ideal for high-purity crystals, particularly for hydroxylated derivatives .
- Challenges: The benzyloxy group increases hydrophobicity, requiring careful solvent selection to avoid co-elution with byproducts.
Q. What spectroscopic techniques are critical for structural confirmation of 4-(4-Benzyloxyphenyl)butan-2-one?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Look for characteristic signals: aromatic protons (δ 6.8–7.4 ppm), benzyloxy methylene (δ 4.9–5.1 ppm), and ketone-adjacent methyl group (δ 2.1–2.3 ppm).
- ¹³C NMR: Confirm the carbonyl carbon (δ 205–210 ppm) and benzyloxy quaternary carbon (δ 70–75 ppm).
Advanced Research Questions
Q. How should researchers address contradictory data in synthetic yields reported for 4-(4-Benzyloxyphenyl)butan-2-one derivatives?
Methodological Answer:
- Variable Analysis: Compare reaction parameters (e.g., catalyst loading, solvent polarity) across studies. For example, yields for nitro-substituted analogs vary from 78% to 90% depending on solvent ratios .
- Systematic Optimization: Use Design of Experiments (DoE) to isolate critical factors (e.g., temperature, stoichiometry).
- Reproducibility Checks: Validate protocols with internal controls, such as commercially available analogs (e.g., 4-Phenyl-2-butanone) .
Q. What advanced biocatalytic strategies enable sustainable synthesis of 4-(4-Benzyloxyphenyl)butan-2-one?
Methodological Answer:
- Enzyme Immobilization: Co-immobilize ene-reductases (ER) and glucose dehydrogenase (GDH) on functionalized poplar powder to recycle NAD+ cofactors. This system achieved 350 μM substrate conversion without additional cofactor addition .
- Continuous Flow Reactors: Enhance productivity by coupling immobilized enzymes with microfluidic systems, reducing reaction times by 40% compared to batch processes.
Q. How does the benzyloxy group influence the polymerizability of 4-(4-Benzyloxyphenyl)butan-2-one derivatives?
Methodological Answer:
- Free Radical Polymerization: Methacryloyloxy derivatives (e.g., 4-(4-Methacryloyloxyphenyl)butan-2-one) form homopolymers with Tg = 83°C. The benzyloxy group enhances rigidity, increasing Tg by 20°C compared to lauryl methacrylate derivatives .
- Copolymerization: Random copolymerization with dodecanoate isomers broadens molecular weight distribution (Đ = 1.8–2.2) and improves thermal stability .
Q. What safety protocols are recommended for handling 4-(4-Benzyloxyphenyl)butan-2-one in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. The compound is classified as an irritant (H315) .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of vapors.
- Waste Disposal: Segregate waste and consult certified agencies for incineration .
- Regulatory Compliance: Adhere to IFRA standards for maximum acceptable concentrations in research formulations (e.g., 0.1% in leave-on products) .
Q. How do electronic effects of substituents on the phenyl ring modulate the reactivity of 4-(4-Benzyloxyphenyl)butan-2-one?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Nitro or bromo substituents (e.g., 4-(4-Bromophenyl)-2-butanone) reduce electron density at the carbonyl, slowing nucleophilic attacks but enhancing stability toward oxidation .
- Electron-Donating Groups (EDGs): Methoxy or benzyloxy groups increase susceptibility to electrophilic substitution but may promote side reactions (e.g., demethylation under acidic conditions) .
Q. Can green chemistry principles be applied to the synthesis of 4-(4-Benzyloxyphenyl)butan-2-one?
Methodological Answer:
- Solvent Selection: Replace dichloromethane with diethyl carbonate (DEC), a biodegradable solvent, in free radical polymerizations. DEC achieves comparable conversion rates (Pn = 150) while reducing environmental impact .
- Catalyst-Free Reactions: Explore photochemical or microwave-assisted routes to eliminate toxic catalysts.
Q. How can researchers ensure reproducibility when scaling up 4-(4-Benzyloxyphenyl)butan-2-one synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Use in-line FTIR or HPLC to monitor reaction progress and impurity profiles.
- Scale-Up Factors: Maintain consistent solvent ratios and agitation rates. For example, a 10-fold scale-up of enzymatic synthesis requires proportional adjustments in cofactor (NAD+) and glucose concentrations .
- Documentation: Publish detailed protocols with raw data (e.g., NMR spectra, chromatograms) to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
